

7-Bromoquinoline-3-carbonitrile: A Technical Guide to Potential Applications

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Compound of Interest

Compound Name: 7-Bromoquinoline-3-carbonitrile

Cat. No.: B592058

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Abstract

7-Bromoquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds, and the introduction of bromo and carbonitrile functionalities at the 7- and 3-positions, respectively, offers unique opportunities for chemical modification and exploration of its therapeutic potential. This technical guide provides a comprehensive overview of the potential applications of **7-Bromoquinoline-3-carbonitrile**, focusing on its synthetic pathways, and its prospective roles in anticancer, antibacterial, and antifungal research. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a summary of relevant quantitative data from structurally similar compounds to guide future research endeavors.

Chemical Properties and Synthesis

7-Bromoquinoline-3-carbonitrile possesses a molecular formula of $C_{10}H_5BrN_2$ and a molecular weight of 233.06 g/mol. Its structure, featuring a reactive bromine atom and a cyano group, makes it a versatile intermediate for the synthesis of a diverse range of derivatives.

Synthesis of Quinoline-3-carbonitrile Derivatives

The synthesis of quinoline-3-carbonitrile scaffolds is often achieved through multicomponent reactions (MCRs), which offer high efficiency and atom economy. A common and effective method is a one-pot reaction involving an appropriately substituted aniline (in this case, 3-bromoaniline), an aromatic aldehyde, and malononitrile.

Experimental Protocol: Synthesis of 2-Amino-4-aryl-**7-bromoquinoline-3-carbonitrile**

This protocol is a representative procedure for the synthesis of a **7-bromoquinoline-3-carbonitrile** derivative.

Materials:

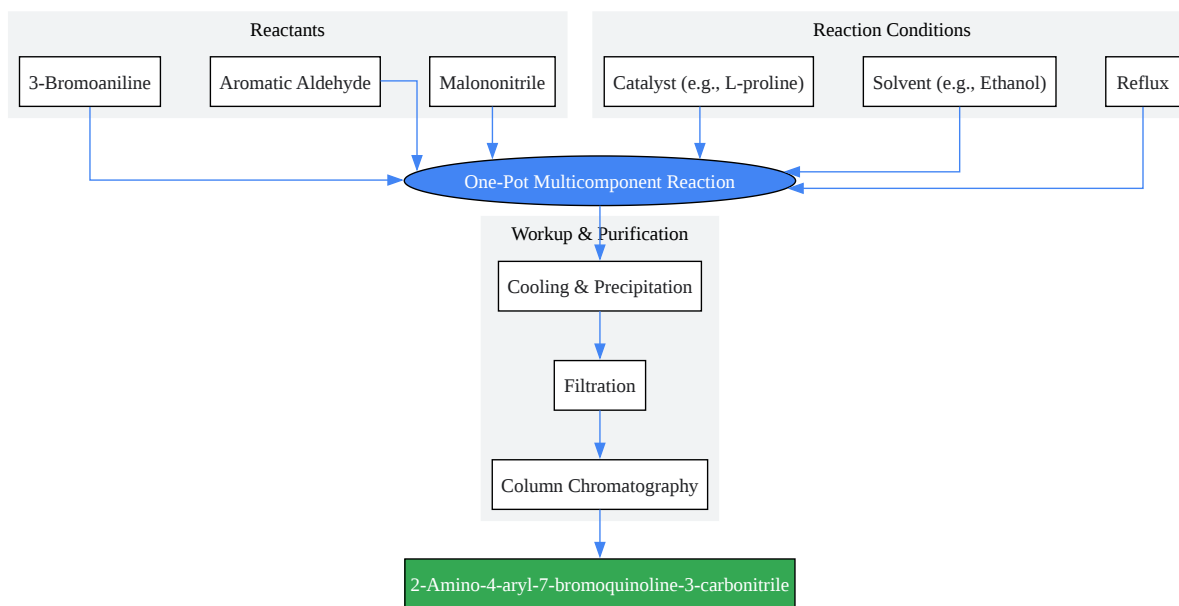
- 3-Bromoaniline
- Aromatic aldehyde (e.g., benzaldehyde)
- Malononitrile
- Ethanol
- Catalyst (e.g., L-proline or ammonium chloride)
- Reflux apparatus
- Thin Layer Chromatography (TLC) plates
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

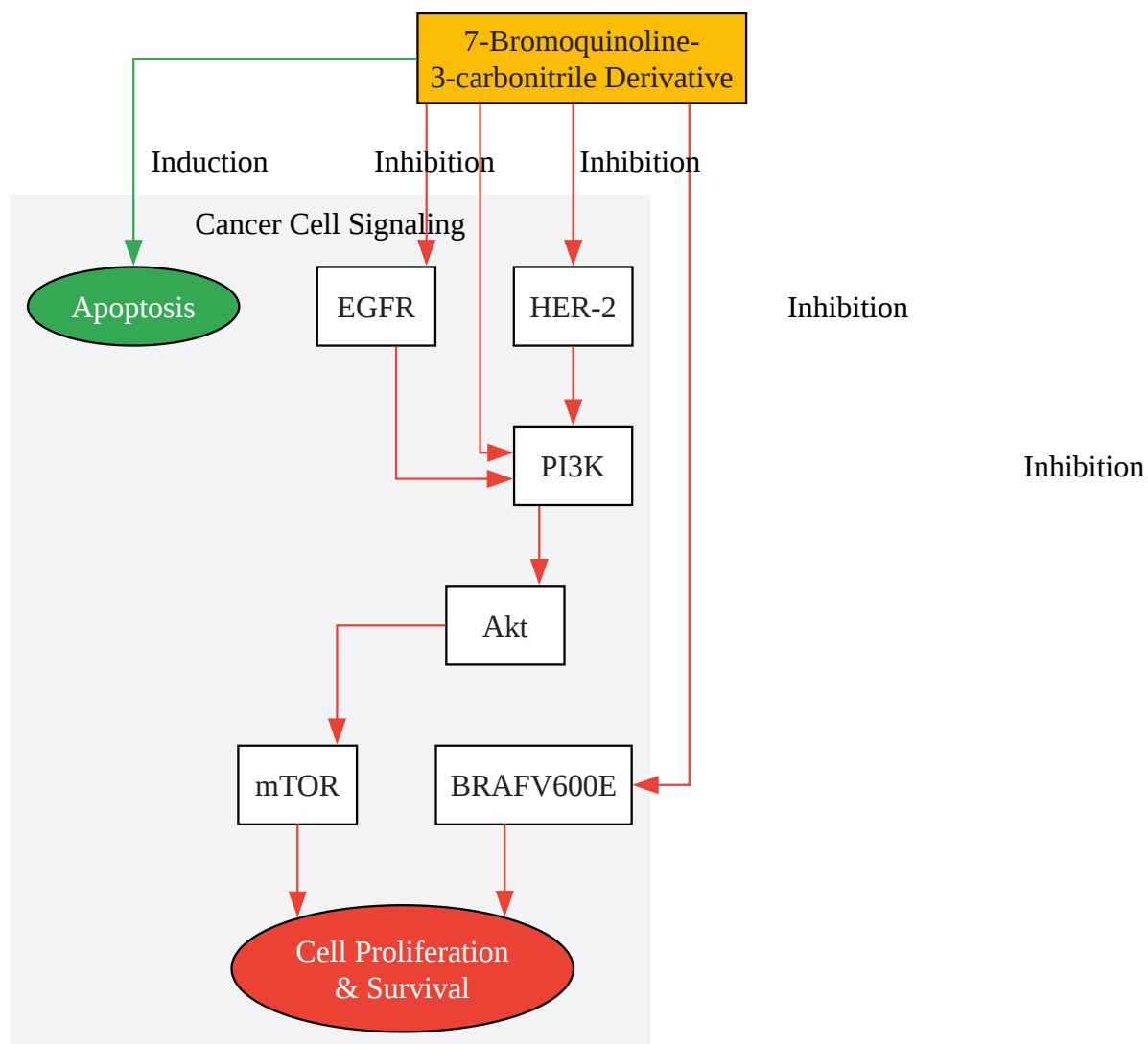
Procedure:

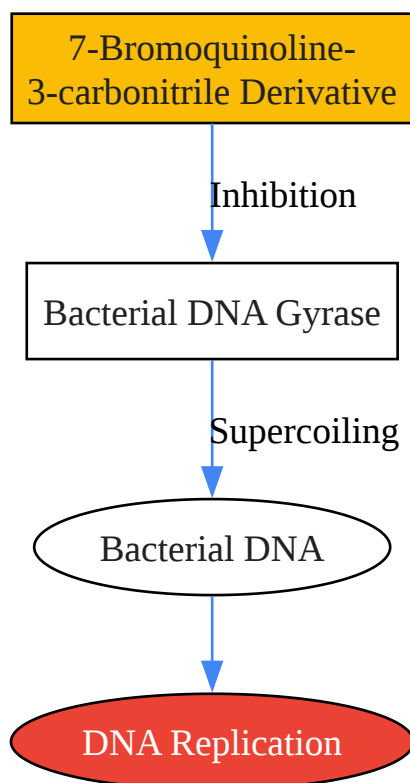
- In a round-bottom flask, combine equimolar amounts of 3-bromoaniline, the selected aromatic aldehyde, and malononitrile in ethanol.
- Add a catalytic amount of L-proline (10-20 mol%).
- Reflux the reaction mixture with stirring for 4-6 hours.

- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- The solid product that precipitates is collected by filtration.
- Wash the crude product with cold ethanol.
- If necessary, purify the product further by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
- Characterize the final product using spectroscopic methods (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry).

Workflow for the Synthesis of **7-Bromoquinoline-3-carbonitrile** Derivatives







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